P-Coumaric Acid

Description

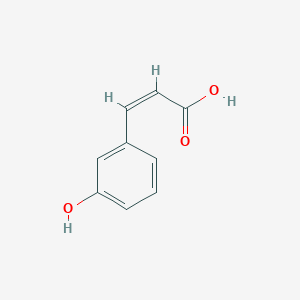

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWKAQJJWESNS-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901076 | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-98-4, 7400-08-0 | |

| Record name | trans-4-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-coumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-COUMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211.5 °C | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Cis 3 Coumaric Acid

Shikimate Pathway Derivations and Enzymatic Steps

The biosynthesis of coumaric acid isomers, including cis-3-coumaric acid, is intricately linked to the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. nih.govresearchgate.net This pathway provides the essential precursors for a vast array of secondary metabolites. oup.comfrontiersin.org The journey from primary metabolites to coumaric acid involves a series of enzymatic reactions that channel carbon from central metabolism into the phenylpropanoid pathway. frontiersin.org

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net This initial step is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. nih.govoup.com The resulting DAHP then undergoes a series of seven enzymatic reactions to yield chorismate, a critical branch-point intermediate. researchgate.net Chorismate serves as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. Phenylalanine and tyrosine are the direct precursors for the synthesis of coumaric acid. nih.govnih.gov

Role of Phenylalanine Ammonia-Lyase (PAL) and Cinnamate (B1238496) 4-Hydroxylase (C4H) in trans Isomer Precursor Formation

The formation of the trans-isomer of coumaric acid, a direct precursor to the cis-isomer, is primarily initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL). nih.govresearchgate.net PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govmdpi.com This reaction is a pivotal entry point into the phenylpropanoid pathway, directing the flow of metabolites from primary to secondary metabolism. frontiersin.orgdiva-portal.org

Following the formation of trans-cinnamic acid, the enzyme Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid at the C4 position of the phenyl ring. nih.govontosight.airesearchgate.net This reaction yields p-coumaric acid, also known as trans-4-hydroxycinnamic acid. nih.govresearchgate.net C4H is a key enzyme in the phenylpropanoid pathway and its activity is crucial for the production of a wide variety of downstream metabolites, including flavonoids and lignin (B12514952). nih.govresearchgate.net The enzyme requires NADPH as a cofactor for its catalytic activity. ontosight.ai In some organisms, tyrosine can be directly converted to this compound by the action of Tyrosine Ammonia (B1221849) Lyase (TAL), bypassing the need for C4H. nih.govwikipedia.org

| Enzyme | Substrate | Product | Function |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | Deamination |

| Cinnamate 4-Hydroxylase (C4H) | trans-Cinnamic acid | This compound | Hydroxylation |

| Tyrosine Ammonia Lyase (TAL) | L-Tyrosine | This compound | Deamination |

Isomerization Mechanisms within Biosynthetic Routes

The conversion of the trans-isomer of coumaric acid to the cis-isomer is a critical step in the formation of cis-3-coumaric acid. This isomerization can occur through various mechanisms, including photochemical and enzymatic processes.

Exposure to light, particularly fluorescent light, can induce the isomerization of trans-p-coumaric acid to its cis-form. jst.go.jp The degree of this photo-isomerization is influenced by factors such as the duration of light exposure and the alkalinity of the solution. jst.go.jp In the context of the photoactive yellow protein (PYP), a bacterial photosensory protein, the reversible conversion of the trans to the cis configuration of its this compound chromophore is the fundamental photochemical event of its photocycle. nih.gov This light-induced isomerization of the double bond in the chromophore is essential for photosensing in these bacteria. nih.gov

While photo-isomerization is a significant mechanism, enzymatic processes can also facilitate the formation of cis-isomers. For instance, the enzyme cis-p-coumarate glucosyltransferase utilizes cis-p-coumarate and uridine (B1682114) diphosphate (B83284) glucose to produce 4'-O-β-D-glucosyl-cis-p-coumarate. wikipedia.org Although this is a glucosylation reaction, it demonstrates the existence of enzymes that specifically recognize and act upon the cis-isomer. The precise enzymatic mechanisms leading to the formation of cis-3-coumaric acid within biosynthetic pathways are an area of ongoing research. It is proposed that a combination of enzymatic action and environmental factors like light contribute to the observed ratios of cis and trans isomers in nature. csic.es

Microbial Biosynthesis Pathways and Genetic Insights

Microorganisms, particularly actinomycetes and genetically engineered bacteria, offer promising alternative routes for the production of coumaric acid isomers. These pathways can differ significantly from the canonical plant biosynthetic routes and provide opportunities for optimized production through metabolic engineering.

Diazotization-Dependent Deamination Pathways in Actinomycetes Research

Recent research in actinomycetes has uncovered a novel biosynthetic pathway for this compound that involves a diazotization-dependent deamination. nih.govnih.gov This pathway was first identified in the biosynthesis of avenalumic acid and was subsequently shown to be responsible for this compound production in Kutzneria albida. nih.govnih.gov

This specialized pathway is encoded by a gene cluster (cma cluster) and involves a series of unique enzymatic reactions. nih.gov A key enzyme in this pathway is an ATP-dependent diazotase, CmaA6, which catalyzes the diazotization of 3-aminocoumaric acid using nitrous acid. nih.govnih.gov This discovery has broadened the understanding of the metabolic capabilities of actinomycetes and presents an alternative to the more common ammonia-lyase-dependent pathways. nih.govresearchgate.net The evolutionary advantage of this more complex pathway in actinomycetes is a subject of ongoing investigation. nih.gov

Metabolic Engineering Approaches for cis-3-Coumaric Acid Production in Microorganisms

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has emerged as a powerful strategy for the overproduction of valuable chemicals, including coumaric acid. nih.govacs.org By introducing and optimizing heterologous biosynthetic pathways, researchers can create microbial cell factories capable of converting simple carbon sources like glucose into target molecules. mdpi.com

For the production of this compound, a precursor to cis-3-coumaric acid, a common strategy involves expressing genes encoding PAL and C4H in a microbial host. mdpi.com For example, a novel C4H from Lycoris aurea has been functionally expressed in E. coli, and when combined with a PAL from Arabidopsis thaliana, enabled the de novo biosynthesis of this compound from glucose. mdpi.com Further optimization, such as increasing the intracellular supply of the cofactor NADPH, has been shown to significantly improve production titers. mdpi.com

Metabolic Transformations and Derivatization Studies of Cis 3 Coumaric Acid

Conjugation with Biomolecules in Plant Systems

In the complex biochemical landscape of plants, cis-3-coumaric acid, a hydroxycinnamic acid, undergoes various metabolic transformations, primarily through conjugation with other biomolecules. These processes are crucial for plant development, defense mechanisms, and the synthesis of a wide array of secondary metabolites. mdpi.comfrontiersin.org

Formation of Glycosides, Esters, and Amides

Cis-3-coumaric acid, like its more abundant trans isomer, readily forms conjugates such as glycosides, esters, and amides within plant systems. mdpi.commdpi.com These modifications alter its chemical properties, including solubility and transport within the plant, and can influence its biological activity. frontiersin.org

Glycosides: The formation of glycosides involves the attachment of a sugar moiety to the coumaric acid molecule. For instance, the enzyme cis-p-coumarate glucosyltransferase catalyzes the transfer of glucose from uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) to cis-p-coumarate, resulting in the formation of 4′-O-β-D-glucosyl-cis-p-coumarate. wikipedia.orgatamanchemicals.com Glycosylation is a significant regulatory mechanism, affecting the storage, transport, and bioavailability of phenylpropanoids. frontiersin.org

Esters: Esterification is another common modification. In grasses, for example, p-coumaric acid is found esterified to the γ-hydroxyl group of the side chains within the lignin (B12514952) polymer. kyoto-u.ac.jp Studies on hybrid poplar have shown that suppression of certain enzymes in the lignin biosynthetic pathway can lead to the accumulation of ester-linked conjugates of this compound, such as 1-O-p-coumaroyl-β-D-glucoside. pnas.org

Amides: Hydroxycinnamic acid amides (HCAAs) are formed by the conjugation of hydroxycinnamic acids with amines, including aliphatic or aromatic amines and polyamines. mdpi.comnih.gov These compounds play significant roles in plant development and defense against pathogens. mdpi.comfrontiersin.org For example, cis-p-coumaroylserotonin has been identified in various plant species. mdpi.com The accumulation of HCAAs can be induced by pathogen challenges and they contribute to plant immunity by strengthening cell walls or acting as antimicrobial agents. frontiersin.orgnih.gov

Table 1: Examples of cis-3-Coumaric Acid Conjugates in Plants

| Conjugate Type | Example Compound | Plant/Context | Reference(s) |

|---|---|---|---|

| Glycoside | 4′-O-β-D-glucosyl-cis-p-coumarate | General plant metabolism | wikipedia.orgatamanchemicals.com |

| Ester | 1-O-p-coumaroyl-β-D-glucoside | Hybrid poplar with suppressed C3′H expression | pnas.org |

| Amide | cis-p-coumaroylserotonin | Various plant species | mdpi.com |

| Amide | Tyramine-derived HCAAs | Arabidopsis thaliana in response to infection | frontiersin.org |

| Amide | p-Coumaroylagmatine | Identified in Selaginella moellendorffii | mdpi.com |

Role in Lignin Precursor Metabolism and Polymerization Research

Cis-3-coumaric acid is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin, a complex polymer essential for structural support and defense in plants. kyoto-u.ac.jpmdpi.com Lignin is primarily derived from the polymerization of three monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. nih.govdiva-portal.org

The journey from phenylalanine to these monolignols involves this compound as a central intermediate. mdpi.com It can be activated to its CoA derivative, p-coumaroyl-CoA, which serves as a precursor for the H-unit of lignin. nih.gov Furthermore, p-coumaroyl-CoA can be converted to other monolignol precursors through a series of hydroxylation and methylation reactions. nih.gov

Research into lignin polymerization has highlighted the incorporation of this compound. In grasses, this compound is attached to the lignin polymer via ester bonds. kyoto-u.ac.jprsc.org Studies involving the acidic ionic liquid pretreatment of materials like Miscanthus have shown that this compound can be converted into H-type lignin structures during the process. rsc.org This indicates a dynamic role for coumaric acid in the modification and potential valorization of lignin. diva-portal.orgresearchgate.net

Enzymatic Biotransformations by Microorganisms

Microorganisms possess diverse metabolic capabilities that can transform a wide range of organic compounds, including cis-3-coumaric acid. These enzymatic biotransformations are of significant interest for their potential applications in biotechnology and bioremediation. mdpi.com

Decarboxylation Mechanisms

Certain microorganisms, including various yeasts and bacteria, can decarboxylate hydroxycinnamic acids. wikipedia.orgnih.gov The enzyme responsible for this reaction is often a phenolic acid decarboxylase (PAD). nih.gov In the context of wine production, the yeast Brettanomyces utilizes a cinnamate (B1238496) decarboxylase to convert this compound into 4-vinylphenol (B1222589). wikipedia.orgscience.gov

Research has shown that the decarboxylation of phenylacrylic acids like coumaric acid by yeast can involve two enzymes: phenylacrylic acid decarboxylase (PAD1) and ferulic acid decarboxylase (FDC). acs.org PAD1, a flavin mononucleotide (FMN)-containing protein, catalyzes the formation of a novel cofactor required for the decarboxylase activity of FDC. acs.org This two-enzyme system is of interest for producing chemical feedstocks from lignin under mild conditions. acs.org In some bacteria, such as Lactobacillus plantarum, a this compound decarboxylase (PDC) has been identified. nih.gov Knockout studies of the gene encoding this enzyme have revealed the presence of other inducible enzymatic activities involved in phenolic acid metabolism. nih.gov Furthermore, catalyst-free thermal decarboxylation has been explored as a chemical method to achieve this transformation. rsc.org

Reduction Mechanisms and Hydroxycinnamate Reductase Studies

In addition to decarboxylation, some microorganisms can reduce the propenoic side chain of hydroxycinnamic acids. nih.govencyclopedia.pub For example, Lactobacillus plantarum can reduce o-, m-, and p-coumaric acids to their corresponding phenylpropionic acids. nih.gov This reduction is catalyzed by a heterodimeric NADH-dependent coumarate reductase, designated HcrAB. nih.gov The disruption of the genes encoding these proteins eliminates the hydroxycinnamate reductase activity. nih.gov The reductase activity appears to require a hydroxyl group on the benzene (B151609) ring. nih.gov

Interestingly, the reduction pathway provides an alternative metabolic route to decarboxylation in L. plantarum. nih.gov The resulting substituted phenylpropionic acids have been noted to possess higher antioxidant activity than their precursor hydroxycinnamates. nih.gov In contrast, the vinylphenol reductase from Brettanomyces bruxellensis, which reduces 4-vinylphenol to 4-ethylphenol, is inhibited by the presence of a carboxylic group and is therefore not active on coumaric acid itself. oup.com

Glycosidase-Catalyzed Synthesis of Glycosyl Esters

Enzymatic synthesis provides a powerful tool for creating novel derivatives of natural compounds. Glycosidases, which typically hydrolyze glycosidic bonds, can also be used in transglycosylation reactions to synthesize glycosyl esters. researchgate.netresearchgate.net

A notable example is the use of a rutinosidase from Aspergillus niger. researchgate.netresearchgate.net This enzyme has been shown to efficiently catalyze the formation of glycosyl esters from hydroxycinnamic acids, including coumaric acid, using rutinose as the donor. researchgate.net This biocatalytic route offers a convenient method for producing structurally complex phenolic glycosides and glycosyl esters that occur naturally in plants. researchgate.net The enzyme exhibits a remarkable ability to catalyze both the formation of phenolic rutinosides and the corresponding glycosyl esters. researchgate.net

Table 2: Microbial Enzymes Involved in cis-3-Coumaric Acid Transformation

| Enzyme/System | Microorganism | Transformation | Product(s) | Reference(s) |

|---|---|---|---|---|

| Cinnamate decarboxylase | Brettanomyces spp. | Decarboxylation | 4-vinylphenol | wikipedia.orgscience.gov |

| Phenolic acid decarboxylase (PDC) | Lactobacillus plantarum | Decarboxylation | 4-vinylphenol | nih.gov |

| PAD1/FDC system | Yeast | Decarboxylation | 4-vinylphenol | acs.org |

| Hydroxycinnamate reductase (HcrAB) | Lactobacillus plantarum | Reduction | Phenylpropionic acids | nih.gov |

| Rutinosidase | Aspergillus niger | Glycosyl ester synthesis | Glycosyl esters | researchgate.netresearchgate.net |

Biological Roles and Mechanistic Investigations in Non Human Research Models

Roles in Plant Physiology and Development Research

cis-3-Coumaric acid, along with its isomers, plays a multifaceted role in the life of plants, influencing their defense mechanisms, growth, and reproductive processes. These phenolic compounds are integral secondary metabolites that mediate interactions between the plant and its environment. researchgate.net

Contribution to Plant Defense Mechanisms Against Biotic and Abiotic Stressors

Plants employ a sophisticated arsenal (B13267) of chemical defenses to ward off pathogens and withstand environmental hardships, and cis-3-coumaric acid is a component of this defense system. Phenolic compounds, in general, are crucial for plant resilience against both biotic and abiotic stresses. researchgate.net They can act as a first line of defense, with their production often increasing under stress conditions. researchgate.net

One of the key defense strategies involving phenolic acids is the reinforcement of the plant cell wall. nih.govnih.gov Hydroxycinnamic acids, including coumaric acid isomers, can be incorporated into the cell wall, strengthening it against microbial invasion. nih.govnih.gov This fortification can inhibit the degradation of the cell wall by pathogens. nih.gov For instance, pretreatment of plants with p-coumaric acid has been shown to lead to an accumulation of hydroxycinnamic acids in both soluble and cell wall-bound forms, which in turn protects against infection by certain bacteria. nih.govfrontiersin.org The antibacterial action of this compound can involve the disruption of bacterial cell membranes and binding to bacterial DNA, ultimately leading to cell death. nih.gov

Furthermore, these compounds are involved in allelopathy, a phenomenon where one plant influences the growth of another through the release of chemical compounds. nih.govcabidigitallibrary.org Root exudates containing various phenolic acids, including cis-p-coumaric acid, can suppress the growth of competing weeds. mssoy.orgresearchgate.net In a study of wheat accessions, cis-p-coumaric acid was one of the phenolic acids identified in root exudates that differed among cultivars, suggesting a role in their varying allelopathic potential. mssoy.org

The response to abiotic stressors also involves phenolic acids. For example, exposure to heavy metals can lead to an increase in this compound, which may contribute to metal sequestration within the cell wall. nih.gov Similarly, treatment of wheat with the plant activator cis-jasmone resulted in increased levels of trans-p-coumaric acid, among other phenolic compounds, suggesting a role in induced defense responses. embrapa.br

Involvement in Plant Growth and Reproductive Processes

However, there is also evidence for growth-promoting activities. For example, exogenous application of this compound was found to enhance shoot growth in Salvia hispanica seedlings, increasing shoot length, fresh and dry weights, and levels of chlorophyll (B73375) and carotenoids. mdpi.com In contrast, cis-cinnamic acid, a related compound, has been identified as a natural plant growth-promoting compound that can stimulate both cell division and cell expansion in leaves. nih.govoup.com This suggests that the specific isomer and its concentration are critical determinants of its effect on plant growth.

Phenolamides, which are conjugates of hydroxycinnamic acids and polyamines, are known to play significant roles in plant growth and reproduction. mdpi.com These compounds are involved in a wide array of biological processes, highlighting the importance of the metabolic pathways that produce and utilize coumaric acid derivatives. mdpi.com

Mechanistic Studies of Biological Activities in vitro and in vivo (Non-Human Models)

Research in non-human models has begun to unravel the molecular mechanisms through which cis-3-coumaric acid and its isomers exert their biological effects. These studies span from interactions with cellular pathways to specific molecular targets and their influence on photoreceptor function.

Interaction with Cellular Pathways and Molecular Targets (excluding human pathways)

In non-human models, coumaric acids have been shown to interact with various cellular pathways. For instance, in the context of allelopathy, coumaric acid can impact the growth of other plants by affecting root vitality, photosynthesis, and antioxidant enzyme activities. frontiersin.org It can cause oxidative damage to the antioxidant enzyme system in tobacco plants, thereby suppressing their growth. frontiersin.org

At the molecular level, this compound has been found to inhibit the expression of the type III secretion system (T3SS) gene in the plant pathogen Dickeya dadantii. nih.govfrontiersin.org The T3SS is a critical virulence factor for many gram-negative bacteria, and its inhibition can reduce their pathogenicity. Furthermore, this compound can trigger jasmonic acid (JA) signaling-mediated induction of phenylpropanoid biosynthesis, which in turn elicits disease resistance in plants like Brassica napus. frontiersin.org

Studies on the biosynthesis of this compound have identified key enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H). mdpi.com The regulation of these enzymes is crucial for controlling the levels of coumaric acid and its derivatives in response to various stimuli. For example, auxin-regulated plant growth is fine-tuned by the early steps in phenylpropanoid biosynthesis, with reduced PAL expression and loss of C4H increasing the strength of the auxin response. mdpi.com

The interaction of coumaric acid with cellular pathways extends to its role in lignification. As a precursor to lignin (B12514952), this compound can be channeled into the phenylpropanoid pathway to increase the lignin content in plant cell walls. This process is essential for providing structural support and facilitating water transport in plants.

Influence on Photoreceptor Function (e.g., Photoactive Yellow Protein research)

A significant area of research involving a derivative of coumaric acid is its role as the chromophore in Photoactive Yellow Protein (PYP). researchgate.netnih.gov PYP is a blue-light photoreceptor found in the bacterium Halorhodospira halophila that mediates a negative phototactic response. uniprot.orgacs.org The chromophore, this compound, is covalently bound to the protein via a thioester linkage to a cysteine residue. researchgate.netacs.org

The photoactivity of PYP is initiated by the ultrafast trans-to-cis photoisomerization of the this compound chromophore upon absorption of blue light. researchgate.netacs.org This isomerization event triggers a cascade of conformational changes in the protein, leading to the generation of a signaling state. The hydrogen bonding network surrounding the this compound chromophore, particularly the interactions with residues such as Tyr42, Glu46, and Thr50, is crucial for stabilizing the chromophore and facilitating its photoisomerization. wikipedia.org

The study of PYP has become a model system for understanding photoreception and protein dynamics. researchgate.net The relatively small size, water solubility, and stability of PYP have made it an excellent subject for a variety of biophysical and structural studies, including time-resolved crystallography. researchgate.netacs.org Research on PYP and its this compound chromophore continues to provide valuable insights into the fundamental principles of light sensing in biological systems.

Advanced Analytical and Spectroscopic Research Methodologies for Cis 3 Coumaric Acid

Chromatographic Separation and Detection Techniques

Chromatography is fundamental to isolating and quantifying cis-3-coumaric acid from complex mixtures, particularly in the presence of its trans isomer. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the principal techniques employed in this research area.

HPLC is a widely used technique for the analysis of phenolic acids, including coumaric acid isomers. cerealsgrains.orgfrontiersin.org Method development focuses on achieving baseline resolution between the cis and trans forms, which often co-exist in samples. cerealsgrains.org The separation is typically performed on reversed-phase columns, such as C18, with a gradient elution system. phcogres.comakjournals.comnih.gov Mobile phases commonly consist of an aqueous acidic solution (e.g., phosphoric acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. akjournals.comnih.gov

Validation of these HPLC methods ensures their accuracy, precision, and sensitivity for routine analysis. phcogres.com Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated gradient-mode RP-HPLC method for p-coumaric acid demonstrated good linearity with a regression coefficient (R²) of 0.9973 over a concentration range of 0.1–400 µg/mL. phcogres.com The sensitivity of such methods is often high, with LOD and LOQ values reported as low as 0.0208 µg/mL and 0.0694 µg/mL, respectively. phcogres.com Detection is commonly carried out using a UV or photodiode array (PDA) detector, with monitoring at wavelengths around 280 nm or 310 nm. phcogres.cominnovareacademics.in The total analysis time can be optimized, with some methods achieving separation in approximately 35 minutes. phcogres.comakjournals.com

| Parameter | Method 1 phcogres.com | Method 2 phcogres.com | Method 3 innovareacademics.in |

| Column | Gemini C18 (250 x 4.6 mm, 3 µm) | Shim-pack VP-ODS C18 (150 x 4.6 mm, 5 µm) | Acclaim™ 120 C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.5% H₃PO₄B: 100% Acetonitrile | A: H₂O with 10 mL Formic AcidB: Methanol with 10 mL Formic Acid | A: 1% Acetic AcidB: Acetonitrile |

| Elution | Gradient | Gradient | Gradient |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (λ) | 280 nm | 254 nm | 272, 280, 310 nm |

| Run Time | Not specified | 35 min | 65 min |

This table presents a summary of parameters from different HPLC methods developed for the analysis of phenolic compounds, including this compound.

Gas Chromatography, especially when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of coumaric acid isomers. tandfonline.comresearchgate.net For GC analysis, phenolic acids must first be converted into volatile derivatives, commonly through trimethylsilylation (TMS). tandfonline.comnih.gov The resulting TMS-derivatives of cis and trans isomers can be effectively separated on nonpolar capillary columns, such as those with a 5%-phenyl-95%-dimethylpolysiloxane phase. tandfonline.comhmdb.ca Research has shown that the retention times for the two isomers are distinctly different, with the trans-form typically having a longer retention time than the cis-form. tandfonline.com This technique allows for the confirmation and quantification of small amounts of the cis isomer in analytical samples. tandfonline.comresearchgate.net

| Compound (TMS-derivative) | Retention Time (min) tandfonline.com |

| cis-p-Coumaric acid | 14.8 |

| trans-p-Coumaric acid | 15.6 |

This table shows the difference in GC retention times for the TMS-derivatives of this compound isomers on an OV-17 column.

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency for phenolic acids. d-nb.info Techniques like micellar electrokinetic chromatography (MEKC) and capillary electro-chromatography (CEC) have been successfully applied. d-nb.inforesearchgate.netmdpi.com The use of innovative silica-layer coated capillaries has been shown to achieve baseline separation of seven different phenolic acids, including structural isomers, which was not possible with non-coated capillaries. d-nb.inforesearchgate.net A running buffer of 25.0 mM borate (B1201080) at pH 9.0 is often used, sometimes with the addition of sodium dodecyl sulfate (B86663) for MEKC mode. d-nb.inforesearchgate.net CE coupled with mass spectrometry (CE-MS) has also been developed for the separation and identification of coumaric acid isomers (ortho, meta, and para). uclm.es

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Isomer Separation and Quantification in Research

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification Research

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the definitive structural confirmation of cis-3-coumaric acid.

High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which helps in determining the elemental composition of the molecule. muk.ac.ir Electron Ionization Mass Spectrometry (EI-MS) reveals specific fragmentation pathways that can be used for structural characterization. researchgate.net For the TMS derivative of cis-p-coumaric acid, a molecular weight of 308.521 is reported, and its GC-MS spectrum shows a characteristic fragmentation pattern. hmdb.ca Electrospray ionization (ESI) is also commonly used, often showing quasimolecular ion peaks such as [M+H]⁺ or [M−H]⁻, which confirm the molecular weight. mdpi.com

NMR spectroscopy provides detailed information about the molecule's carbon-hydrogen framework. researchgate.net The key to distinguishing cis and trans isomers lies in the ¹H NMR signals of the olefinic protons. researchgate.net The cis configuration results in a smaller coupling constant (J) between the vinyl protons (typically around 12.8-12.9 Hz) compared to the trans isomer (around 15.9 Hz). acs.orgcsic.es For example, in one study, the olefinic cis proton doublet appeared at 5.66 ppm (J = 12.9 Hz), which was distinct from the trans isomer's signal at 6.15 ppm (J = 15.9 Hz). acs.org Both ¹H and ¹³C NMR data are used to fully elucidate the structure and assign all proton and carbon signals. mdpi.commdpi.comiosrjournals.org These techniques, particularly when combined (e.g., LC-MS-NMR), provide powerful platforms for both identifying and quantifying phenolic compounds in various matrices. researchgate.net

| Isomer | Olefinic Proton Signal (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| cis | 5.66 | 12.9 | acs.org |

| trans | 6.15 | 15.9 | acs.org |

| cis | Not specified | 12.8 | csic.es |

| trans | Not specified | 15.9 | csic.es |

This table highlights the characteristic ¹H NMR coupling constants used to differentiate between cis and trans isomers of coumaric acid derivatives.

Spectrophotometric and Colorimetric Analysis in Pigment Research

Spectrophotometric and colorimetric methods are crucial for understanding the functional role of cis-3-coumaric acid, particularly in the chemistry of natural pigments like anthocyanins. The geometric configuration of coumaric acid when it acylates (attaches to) an anthocyanin molecule significantly impacts the resulting color and stability of the pigment. mdpi.comnih.gov

Research has demonstrated that anthocyanins acylated with cis-coumaric acid exhibit a pronounced bathochromic shift (a shift to longer wavelengths) in their maximum absorbance (λmax) compared to those acylated with the trans isomer. mdpi.comnih.gov This shift results in bluer hues. For instance, Delphinidin-3-rutinoside-5-glucoside acylated with cis-p-coumaric acid showed a λmax up to 66 nm greater than its trans counterpart in the pH range of 6-9. mdpi.com This effect is significant because it can produce blue colors even in mildly acidic conditions (e.g., pH 5), where anthocyanins are typically colorless. mdpi.comnih.gov

Colorimetric analysis using the CIELAB color space (L, a, b) quantifies these visual differences. The data shows that cis-acylation can increase color intensity (chroma, Cab) and shift the hue angle (hab) towards blue (270°). mdpi.com For example, a delphinidin (B77816) derivative with cis-p-coumaric acid expressed blue hues (hab = 256°) at pH 5, a condition where most anthocyanins lose their color. mdpi.comnih.gov These analytical methods reveal that the stereochemistry of the acylating acid is a key factor in the color expression of natural pigments. mdpi.com

| Pigment Derivative (Delphinidin-based) | pH | λmax (nm) | Hue Angle (hₐₑ) |

| Dp-3-cis-p-cou-rut-5-glu | 5 | 618 | 256° (Blue) |

| Dp-3-trans-p-cou-rut-5-glu | 5 | 582 | Not Specified |

| Dp-3-cis-p-cou-rut-5-glu | 7 | 623 | ~270° (Blue) |

| Dp-3-trans-p-cou-rut-5-glu | 7 | 592 | Not Specified |

This table compares the maximum absorbance (λmax) and hue angle of anthocyanins acylated with cis- and trans-p-coumaric acid at different pH values, based on data from a 2018 study. mdpi.com

Synthetic Strategies for Cis 3 Coumaric Acid and Its Research Analogs

Chemical Synthesis Pathways and Isomerization Control

The chemical synthesis of cis-3-coumaric acid is intrinsically linked to the challenge of controlling its stereochemistry, as the trans isomer is the more thermodynamically stable product. A primary route for producing the carbon skeleton of 3-coumaric acid is the Perkin reaction. jk-sci.comslideshare.net This condensation reaction involves an aromatic aldehyde, in this case, 3-hydroxybenzaldehyde, and an aliphatic acid anhydride, such as acetic anhydride, in the presence of a weak base like sodium acetate. skrgdcwakdp.edu.instuba.skpw.live The reaction typically requires high temperatures and produces α,β-unsaturated aromatic acids, but it predominantly yields the (E) or trans isomer. jk-sci.com

To obtain the desired cis isomer, post-synthesis isomerization is a crucial step. A widely used method is photoisomerization, where a solution of the trans isomer is irradiated with ultraviolet (UV) light. mdpi.comacs.org This process leads to a reversible conversion between the two isomers until a photostationary state is reached, containing a mixture of both cis and trans forms. mdpi.comnih.gov The efficiency and the resulting isomeric ratio can be influenced by factors such as the wavelength of the UV light and the solvent used. researchgate.netrsc.org For instance, studies on the related p-coumaric acid have demonstrated that UV irradiation can effectively induce trans-to-cis isomerization. acs.orgresearchgate.net

Another approach to synthesis involves the basic hydrolysis of coumarin (B35378), which initially opens the lactone ring to form the salt of the cis isomer, known as coumarinic acid. scirp.orgscirp.org However, this cis form is prone to rapid relactonization back to coumarin upon acidification. scirp.orgscirp.org Prolonged exposure to the basic conditions can cause the slow isomerization of the cis form to the more stable trans isomer. scirp.orgscirp.org Therefore, careful control of reaction time and pH is necessary to isolate the cis acid.

Separating the cis isomer from the trans isomer is essential for obtaining a pure product. This is typically achieved through chromatographic techniques like high-performance liquid chromatography (HPLC) or high-performance capillary zone electrophoresis, which can effectively distinguish between the two configurations. nih.govresearchgate.net

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and biocatalytic strategies offer highly selective and environmentally benign alternatives for synthesizing hydroxycinnamic acids like cis-3-coumaric acid. These methods leverage the specificity of enzymes to catalyze desired reactions, often under mild conditions. diva-portal.org

A key enzyme family in this context is the ammonia (B1221849) lyases. Phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL) are enzymes that catalyze the non-oxidative deamination of L-phenylalanine and L-tyrosine to produce trans-cinnamic acid and trans-p-coumaric acid, respectively. diva-portal.orgwikipedia.orgatamanchemicals.comwikipedia.org While these enzymes typically produce the trans isomer, research has focused on engineering these enzymes or discovering novel ones with altered substrate and stereochemical specificities. wikipedia.orgresearchgate.net A PAL/TAL enzyme could potentially be engineered to accept 3-hydroxy-L-phenylalanine as a substrate and favor the formation of cis-3-coumaric acid.

Another significant biocatalytic approach involves the use of isomerases. An enzyme capable of specifically catalyzing the trans-to-cis isomerization of 3-coumaric acid would be a highly efficient tool. Research has identified enzymes like COUMARIN SYNTHASE (COSY) that catalyze trans–cis isomerization as part of the biosynthetic pathway for coumarins in plants. researchgate.netsci-hub.senih.gov Although its natural substrates are o-hydroxylated hydroxycinnamoyl-CoAs, this discovery highlights the existence of enzymes that perform the necessary isomerization, opening avenues for engineering or discovering an isomerase specific for 3-coumaric acid.

Whole-cell biocatalysis using genetically engineered microorganisms, such as Escherichia coli, provides a powerful platform for production. researchgate.net A microbe could be engineered with a complete biosynthetic pathway, starting from a simple carbon source or a precursor like tyrosine. researchgate.netresearchgate.net This would involve introducing the necessary genes, such as a TAL to produce this compound, a hydroxylase to add the hydroxyl group at the 3-position, and a putative isomerase to convert the final product to the cis configuration. researchgate.net Such systems offer the advantage of producing valuable compounds from renewable feedstocks. cabidigitallibrary.orgresearchgate.net

Development of Labeled Analogs for Metabolic Tracing Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) of cis-3-coumaric acid, researchers rely on metabolic tracing studies, which require isotopically labeled analogs of the compound. creative-proteomics.comthermofisher.com These tracers, which incorporate stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H), allow scientists to track the molecule's journey through a biological system using techniques like mass spectrometry. frontiersin.orgacs.org

The synthesis of these labeled compounds is a critical prerequisite for such studies. researchgate.net Generally, synthetic routes are designed to incorporate the isotopic label at a specific, stable position within the molecule. uchicago.edu For example, to create ¹³C-labeled cis-3-coumaric acid, one could start with a commercially available labeled precursor, such as a ¹³C-labeled phenol (B47542) or benzaldehyde, and adapt the chemical synthesis pathways described previously. uchicago.edu The label's position allows for the differentiation of the administered compound and its metabolites from endogenous molecules. frontiersin.orgacs.org

Once synthesized, these labeled analogs are introduced into a biological system, such as cell cultures or animal models. creative-proteomics.comthermofisher.com The natural metabolic machinery of the cells processes the labeled compound alongside its unlabeled counterpart. creative-proteomics.com Analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS), are then used to detect and quantify the labeled compound and its downstream metabolites. researchgate.netresearchgate.net The mass difference imparted by the isotope makes it possible to trace the metabolic fate of the parent compound with high precision and sensitivity. frontiersin.orgmdpi.com This approach has been successfully applied to trace the metabolism of related phenolic compounds like ferulic acid and this compound, providing a clear framework for investigating cis-3-coumaric acid. frontiersin.orgacs.orgresearchgate.net

Future Research Directions and Emerging Paradigms in Cis 3 Coumaric Acid Studies

Omics Technologies in Unraveling cis-3-Coumaric Acid Pathways and Functions

The application of "omics" technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to understanding the biosynthesis and functional roles of cis-3-coumaric acid. By simultaneously analyzing genes, proteins, and metabolites, researchers can construct a comprehensive picture of the molecular networks influenced by this compound.

Integrated multi-omics analyses have become instrumental in dissecting complex biological phenomena, such as the molecular basis of flower color and fragrance or plant defense mechanisms. nih.govmdpi.com For instance, combined transcriptomic and metabolomic studies in plants like Lilium cernuum and pumpkin have highlighted the central role of the phenylpropanoid pathway, where coumaric acid is a key intermediate. nih.govmdpi.com These studies reveal how environmental stimuli or genetic variations lead to differential expression of genes—such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL)—and subsequent changes in the accumulation of metabolites, including p-coumaric acid. nih.govmdpi.com While these studies often focus on the more abundant trans-isomer, they provide a critical framework for designing future research to specifically track the flux and function of cis-3-coumaric acid.

Future research can leverage these technologies to:

Identify cis-isomer specific enzymes: By correlating gene expression profiles with the specific accumulation of cis-3-coumaric acid under certain conditions (e.g., UV light exposure), it may be possible to identify novel isomerases or enzymes with promiscuous activity.

Map regulatory networks: Omics data can help identify transcription factors and signaling pathways that specifically regulate the biosynthesis or response to cis-3-coumaric acid in plants and microorganisms. nih.gov

Discover new biological roles: Unbiased metabolomic profiling can uncover previously unknown metabolic pathways where cis-3-coumaric acid acts as a substrate or a signaling molecule, particularly in plant responses to abiotic stress like drought or high-intensity light. mdpi.commdpi.com

Table 1: Representative Omics Studies Highlighting the Phenylpropanoid Pathway

| Study Subject | Omics Technologies Used | Key Findings Related to Coumaric Acid Pathway | Reference |

|---|---|---|---|

| Lilium cernuum | Transcriptomics, Metabolomics, Volatolomics | Downregulation of phenylpropanoid pathway genes (PAL, C4H, 4CL) in a white variant led to reduced this compound synthesis, impacting anthocyanin and volatile compound production. | nih.gov |

| Pumpkin (Cucurbita moschata) | Transcriptomics, Metabolomics | Infection with a pathogen activated the phenylpropanoid biosynthesis pathway, leading to significant upregulation of this compound, suggesting a role in plant defense. | mdpi.com |

| Poplar (Populus) | Metabolomics, mGWAS | Found significant correlation between this compound content and local temperature, and identified specific genes (e.g., DUF679, MSS3) associated with its variation. | d-nb.info |

| Maize (Zea mays) | Metabolomics, Gene Expression Analysis | Water deficit stress decreased this compound content while increasing downstream metabolites (caffeic acid, ferulic acid) and the activity of enzymes like C4H. | mdpi.com |

Advanced Structural-Activity Relationship Studies for Mechanistic Elucidation (excluding human applications)

Understanding how the specific three-dimensional structure of cis-3-coumaric acid influences its biological activity is crucial for its potential application. Advanced structure-activity relationship (SAR) studies, which systematically modify the chemical structure to observe resulting changes in function, are essential for this purpose. The orientation of the double bond (cis vs. trans) is known to significantly impact a molecule's conformation and bioactivity. nih.gov

In non-human contexts, these studies are critical for developing new agents for agriculture or material science. For example, the antimicrobial and antioxidant properties of coumaric acid derivatives are of great interest. bohrium.com Research has shown that creating amide derivatives of this compound can enhance these properties. bohrium.com The introduction of different functional groups can modulate activity, with electron-donating groups sometimes improving antibacterial effects. bohrium.com

Future SAR studies should focus on:

Isomer-Specific Activity: Directly comparing the antioxidant, antimicrobial, or plant growth-regulating effects of pure cis-3-coumaric acid with its trans and ortho isomers. This will clarify whether the cis configuration confers unique or enhanced properties. Studies on related compounds have shown that cis isomers can sometimes exhibit stronger activity than their trans counterparts. nih.gov

Derivative Synthesis and Testing: Synthesizing a library of derivatives based on the cis-3-coumaric acid scaffold. By modifying the carboxyl and hydroxyl groups, researchers can probe the interactions of these molecules with their biological targets, such as microbial enzymes or cell membranes. bohrium.com

Computational Modeling: Using molecular docking and simulation to predict how cis-3-coumaric acid and its derivatives interact with target proteins, such as enzymes in the lignin (B12514952) biosynthesis pathway in plants or key proteins in pathogens. researchgate.net This can guide the synthesis of more potent and specific molecules.

Table 2: Structure-Activity Insights for Coumaric Acid Derivatives (Non-Human Applications)

| Derivative Class | Structural Modification | Observed Effect | Potential Application | Reference |

|---|---|---|---|---|

| Amides | Conversion of carboxylic acid to various amide forms (e.g., N-Benzyl) | Enhanced antioxidant and antibacterial activity against strains like B. subtilis and P. aeruginosa. | Food preservation, crop protection | bohrium.com |

| Esters | Alkylation of the carboxylic acid group (e.g., hexadecyl caffeate) | Potent activity against multiple myeloma cell lines (used here as a model for bioactivity screening). | Basic research into molecular mechanisms | mdpi.com |

| Isomers (diCQAs) | Photoisomerization from trans,trans to cis,trans and cis,cis forms | Altered molecular conformation and separation profile, indicating distinct physical properties that imply different biological interactions. | Understanding isomeric effects in natural products | nih.gov |

Novel Biocatalytic Applications and Sustainable Production Research

The industrial production of fine chemicals like cis-3-coumaric acid is increasingly moving towards sustainable, biocatalytic methods to replace traditional chemical synthesis. This involves using enzymes or whole microbial cells to produce the target compound from renewable feedstocks.

Research into the biosynthesis of coumaric acid has identified key enzymes, such as Tyrosine Ammonia (B1221849) Lyase (TAL), which converts L-tyrosine directly to this compound. mdpi.comresearchgate.net These enzymes can be expressed in engineered microbial hosts like Escherichia coli or Pseudomonas putida to create cellular factories for coumaric acid production. mdpi.commdpi.com For example, engineered P. putida expressing a TAL from Rhodobacter sphaeroides successfully produced this compound in a fed-batch fermentation system. mdpi.com

Future research in this area will likely concentrate on:

Enzyme Discovery and Engineering: Mining genomes for novel enzymes (e.g., TALs or PALs) with higher activity, stability, or a different substrate or product specificity that might favor the production of 3-coumaric acid. researchgate.net Directed evolution could further enhance these properties.

Metabolic Engineering: Optimizing microbial hosts to increase the precursor supply (e.g., L-tyrosine or L-phenylalanine) and divert metabolic flux towards coumaric acid production. mdpi.com This includes engineering cofactor regeneration to support enzymatic reactions. mdpi.com

In Situ Product Removal: Developing advanced fermentation processes that incorporate in situ product removal to overcome product inhibition, a common issue where the accumulation of coumaric acid inhibits the activity of the biosynthetic enzymes. nih.gov Aqueous two-phase systems have shown promise, improving this compound titers significantly. nih.gov

Conversion to Downstream Products: Using cis-3-coumaric acid as a biocatalytic starting material. For instance, enzymes like tyrosinases could be used for regioselective ortho-hydroxylation reactions to create valuable catecholic compounds. acs.org

Table 3: Examples of Biocatalytic Systems for Coumaric Acid Production

| Biocatalyst (Enzyme) | Host Organism | Production Strategy | Key Result | Reference |

|---|---|---|---|---|

| Tyrosine Ammonia Lyase (TAL) from Rhodobacter sphaeroides | Pseudomonas putida KT2440 | Fed-batch fermentation with pH shift | Achieved 1381 mg/L of this compound from L-tyrosine. | mdpi.com |

| Tyrosine Ammonia Lyase (TAL) from Chryseobacterium luteum | E. coli (whole cell) | Whole-cell bioconversion | Produced 2.03 g/L of this compound in 8 hours. | researchgate.net |

| Immobilized Tyrosine Ammonia Lyase | N/A (Enzyme only) | Biocatalysis with in-situ product removal (aqueous two-phase system) | Produced up to 33 g/L this compound, a 1.9-fold improvement over systems without removal. | nih.gov |

| trans-Cinnamic Acid 4-Hydroxylase (C4H) from Lycoris aurea | E. coli | De novo biosynthesis from glucose | Achieved a titer of 156.09 μM of this compound via the phenylalanine route. | mdpi.com |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of cis-3-Coumaric acid in synthetic or isolated samples?

- Methodology: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Compare - and -NMR spectra with reference data to confirm stereochemistry (cis vs. trans isomers) .

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection at 280 nm, calibrated against certified standards .

- Mass Spectrometry (MS): Validate molecular weight via ESI-MS in negative ion mode .

Q. What experimental protocols are recommended to assess the stability of cis-3-Coumaric acid under varying pH and temperature conditions?

- Methodology:

- Accelerated Degradation Studies: Incubate samples at pH 2–10 (buffered solutions) and temperatures (25–60°C) for 0–72 hours.

- Quantification: Monitor degradation kinetics using HPLC with diode-array detection. Include triplicate runs and statistical analysis (e.g., ANOVA) to validate reproducibility .

Q. What strategies should researchers employ to conduct a systematic literature review on cis-3-Coumaric acid’s biological activity?

- Methodology:

- Database Searches: Use SciFinder, PubMed, and Web of Science with keywords: “cis-3-Coumaric acid,” “pharmacokinetics,” “bioactivity,” and “isomer-specific effects.”

- Inclusion Criteria: Prioritize peer-reviewed articles (last 10 years) with full experimental details. Exclude studies lacking isomer-specific data .

Q. How should researchers safely handle and store cis-3-Coumaric acid in laboratory settings?

- Methodology:

- Storage: Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation and isomerization.

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Validate stability via periodic HPLC checks .

Advanced Research Questions

Q. How can contradictory data on cis-3-Coumaric acid’s antioxidant activity across studies be resolved?

- Methodology:

- Variable Analysis: Compare assay conditions (e.g., DPPH vs. ABTS assays, solvent polarity, sample concentration).

- Control Experiments: Include reference antioxidants (e.g., ascorbic acid) and assess isomer-specific reactivity.

- Meta-Analysis: Use statistical tools (e.g., random-effects models) to aggregate data and identify confounding variables .

Q. What experimental designs are optimal for studying cis-3-Coumaric acid’s interaction with cellular receptors in vitro?

- Methodology:

- Dose-Response Curves: Test concentrations (1–100 µM) in cell lines (e.g., Caco-2 for intestinal uptake) with triplicate technical replicates.

- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence quenching to quantify affinity constants ().

- Validation: Employ siRNA knockdowns of suspected receptors to confirm mechanistic pathways .

Q. How can researchers optimize the enantiomeric synthesis of cis-3-Coumaric acid to improve yield and stereoselectivity?

- Methodology:

- Catalytic Screening: Test chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation reactions.

- Process Monitoring: Use chiral HPLC to track enantiomeric excess (ee) at intermediate steps.

- Green Chemistry: Replace toxic solvents (e.g., DMF) with ionic liquids or supercritical CO .

Q. What computational approaches complement experimental studies of cis-3-Coumaric acid’s metabolic pathways?

- Methodology:

- Molecular Dynamics (MD): Simulate isomerization barriers in aqueous environments (GROMACS/AMBER).

- Docking Studies: Predict binding affinities with cytochrome P450 enzymes (AutoDock Vina).

- Validation: Cross-reference computational results with in vitro metabolite profiling (LC-MS/MS) .

Key Considerations for Methodological Rigor

- Reproducibility: Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplemental materials .

- Ethical Compliance: Obtain institutional approval for biological studies and disclose conflicts of interest .

- Data Transparency: Share raw datasets in repositories like Zenodo or Figshare to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.